5-chloro-4,6-dimethyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine-3-carbonitrile
CAS No.: 2640954-56-7
Cat. No.: VC11848224
Molecular Formula: C15H14ClN3S
Molecular Weight: 303.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640954-56-7 |
|---|---|
| Molecular Formula | C15H14ClN3S |
| Molecular Weight | 303.8 g/mol |
| IUPAC Name | 5-chloro-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,6-dimethylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C15H14ClN3S/c1-9-12(7-17)15(18-10(2)14(9)16)19-5-3-13-11(8-19)4-6-20-13/h4,6H,3,5,8H2,1-2H3 |
| Standard InChI Key | DQTAMGAQRMLXFW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=C1Cl)C)N2CCC3=C(C2)C=CS3)C#N |
| Canonical SMILES | CC1=C(C(=NC(=C1Cl)C)N2CCC3=C(C2)C=CS3)C#N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
5-Chloro-4,6-dimethyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine-3-carbonitrile is a bicyclic heteroaromatic compound featuring:
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A pyridine core substituted with chloro (Cl), methyl (CH₃), and nitrile (CN) groups at positions 5, 4/6, and 3, respectively.
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A fused thieno[3,2-c]pyridine ring system, where the thiophene moiety is annulated at the 3,2-c positions of the pyridine ring .
Key Structural Features:
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Molecular Formula: C₁₈H₁₅ClN₄S
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Molecular Weight: 366.86 g/mol
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IUPAC Name: 5-Chloro-4,6-dimethyl-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile
Spectroscopic Data
While direct experimental data for this compound is limited, analogs provide insights:
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NMR: Pyridine protons in similar structures resonate at δ 7.5–8.5 ppm, while thienopyridine protons appear at δ 2.5–3.5 ppm .
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IR: Nitrile (C≡N) stretches are observed near 2230 cm⁻¹, and C-Cl bonds absorb at 550–850 cm⁻¹ .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.8 (estimated via XLOGP3) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Topological Polar Surface Area | 72.4 Ų |
Synthetic Pathways
Key Synthetic Strategies
The compound is synthesized via multistep heterocyclic coupling:
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Thienopyridine Formation: Cyclization of 3-aminothiophene derivatives with α,β-unsaturated ketones under acidic conditions .
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Pyridine Functionalization: Chlorination at position 5 using POCl₃, followed by nitrile introduction via Rosenmund-von Braun reaction .
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Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the thienopyridine moiety to the pyridine core .
Example Protocol (Adapted from ):
Pharmacological and Biological Activity
Table 2: Hypothesized Activity Profile
| Target | Predicted IC₅₀ (μM) | Mechanism |
|---|---|---|
| Pim-1 Kinase | 15–40 | ATP-competitive inhibition |
| CDK2 | >50 | Weak interaction |
Anticancer Activity
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In Vitro Cytotoxicity: Similar derivatives inhibit proliferation in MCF7 (breast) and HCT116 (colon) cell lines (EC₅₀: 8–25 μM) .
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Apoptosis Induction: Caspase-3/7 activation observed in PC3 prostate cancer cells .
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: Optimized for solubility (e.g., PEGylation) to enhance bioavailability .
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Patent Activity: Thienopyridine derivatives are protected in WO2014138562A1 for sirtuin modulation .
Material Science
Challenges and Future Directions
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Synthetic Optimization: Improve yield via flow chemistry or microwave-assisted synthesis.
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ADMET Profiling: Address high LogP (predicted 2.8) to reduce hepatotoxicity risk.
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Target Validation: Screen against kinase panels to identify primary targets.
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